A novel synthesis method for 2',2'-Difluoro-2'-deoxyuridine 3',5'-dibenzoate (compound A in the study) is described in . This method involves a single-step conversion of (2R)-2-deoxy-2-fluoro-2-methyl-D-erythropentonic acid γ-lactone 3,5-dibenzoate (compound 1) and 2,4-bis-trimethylsilanyloxy-pyrimidine in the presence of a catalyst. This method overcomes the drawbacks of previous multi-step syntheses, resulting in higher yields, lower cost, and improved product purity.
The primary chemical reaction involving 2',2'-Difluoro-2'-deoxyuridine 3',5'-dibenzoate, as described in the provided papers, is its utilization as an intermediate in the synthesis of Sofosbuvir. Further chemical modifications and reactions are likely employed to transform this intermediate into the final drug molecule.
The mechanism of action of 2',2'-Difluoro-2'-deoxyuridine 3',5'-dibenzoate is not directly discussed in the provided papers. This is because its primary role is as a synthetic intermediate. The mechanism of action of Sofosbuvir, the final drug molecule derived from it, involves inhibition of the HCV NS5B polymerase, an enzyme essential for viral replication.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2